3,3,3-Triphenylpropionic acid

Description

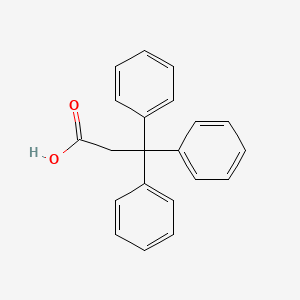

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-triphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJLUKCGWQAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237989 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

900-91-4 | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 900-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,3-Triphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Triphenylpropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3,3-Triphenylpropionic acid CAS number 900-91-4

An In-Depth Technical Guide to 3,3,3-Triphenylpropionic Acid (CAS 900-91-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 900-91-4), also known as Tritylacetic acid, is a sterically hindered carboxylic acid featuring a triphenylmethyl (trityl) group. This structural motif imparts unique chemical properties, making it a valuable intermediate in various fields of chemical and pharmaceutical research. Its bulky, hydrophobic nature and the reactivity of its carboxylic acid function allow for its use as a building block in complex organic synthesis, a scaffold for pharmaceutical agents, and a component in materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, thorough spectroscopic characterization, and a discussion of its current and potential applications.

Core Chemical and Physical Properties

This compound is typically a white to slightly yellow crystalline solid at room temperature.[1][2] The defining feature of its structure is the quaternary carbon atom bonded to three phenyl rings and a methylene-carboxyl group. This trityl group creates significant steric hindrance, which influences the molecule's reactivity and physical properties. It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol and acetone.[1]

| Property | Value | Reference(s) |

| CAS Number | 900-91-4 | [3] |

| Molecular Formula | C₂₁H₁₈O₂ | [1] |

| Molecular Weight | 302.37 g/mol | |

| Appearance | White to slightly yellow crystalline powder | [1][2] |

| Melting Point | 180-182 °C | [2][4] |

| Boiling Point (Predicted) | 433.6±14.0 °C | [2] |

| Density (Predicted) | 1.161±0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.25±0.10 | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone | [1] |

| Synonyms | 3,3,3-Triphenylpropanoic acid, Tritylacetic acid, 2-Tritylacetic acid | [1][3][5] |

Synthesis and Purification: A Practical Approach

The most common and direct synthesis of this compound involves the reaction of triphenylcarbinol (triphenylmethanol) with malonic acid.[6] This reaction is a variation of the Knoevenagel condensation followed by decarboxylation, driven by heat.

Causality in Synthesis Design:

-

Reactants: Triphenylcarbinol serves as the source of the stable trityl carbocation intermediate under acidic, high-temperature conditions. Malonic acid acts as the nucleophile and, crucially, its structure allows for a facile decarboxylation step after the initial condensation.

-

Temperature: A high temperature (typically ~170 °C) is required to drive the dehydration of triphenylcarbinol to form the trityl cation and to facilitate the subsequent decarboxylation of the malonic acid adduct.[6]

-

Stoichiometry: An excess of malonic acid is often used to ensure the complete conversion of the triphenylcarbinol.[6]

Caption: Key spectroscopic signatures for the characterization of the title compound.

| Technique | Key Feature(s) | Expected Range / Value |

| ¹H NMR | Aromatic Protons (m) Methylene Protons (-CH₂-) (s) Carboxyl Proton (-OH) (s, broad) | ~7.1-7.4 ppm ~3.5 ppm ~11-12 ppm (variable) |

| ¹³C NMR | Carboxyl Carbon (C=O) Quaternary Carbon (C(Ph)₃) Methylene Carbon (-CH₂-) Aromatic Carbons | ~175-180 ppm ~60-65 ppm ~40-45 ppm ~125-145 ppm |

| FTIR (KBr) | O-H stretch (broad) C=O stretch Aromatic C-H stretch | 2500-3300 cm⁻¹ ~1700 cm⁻¹ ~3000-3100 cm⁻¹ |

| Mass Spec | Trityl Cation Fragment [(C₆H₅)₃C]⁺ | m/z = 243 |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for chemists.

-

Pharmaceutical Intermediate: The compound serves as a key starting material or intermediate in the synthesis of more complex molecules. [2][7]Its bulky trityl group can be used to introduce steric hindrance, which can modulate the pharmacological activity of a drug candidate by influencing its binding to a biological target.

-

Organic Synthesis: It is used as a building block for various chemical transformations. The carboxylic acid handle allows for standard reactions like esterification and amidation. [1]Furthermore, the entire molecule has been used in the preparation of specialized silane reagents. Its reaction with lead tetraacetate has also been a subject of investigation, demonstrating unique reactivity. [2]* Enzyme Inhibition Research: Due to its structural similarity to other phenylalkanoic acids, it holds potential in the rational design of enzyme inhibitors. [7]The three-dimensional arrangement of the phenyl groups can be exploited to achieve specific interactions within an enzyme's active site.

-

Asymmetric Synthesis: The molecule has been noted for its potential application as a chiral auxiliary, which can help control the stereochemical outcome of a reaction. [1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

-

Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5][8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. [9]When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation. [9]* Handling: Avoid generating dust. [9]Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [8]* First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [8]If inhaled, move the person to fresh air. [10]Seek medical attention if irritation persists. [8]

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). This compound. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 900-91-4. Retrieved from ChemWhat. [Link]

-

SpectraBase. (n.d.). This compound [FTIR]. Retrieved from SpectraBase. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from Cole-Parmer. [Link]

-

AHH Chemical. (n.d.). Safety Data Sheets. Retrieved from AHH Chemical. [Link]

Sources

- 1. CAS 900-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. 900-91-4 | CAS DataBase [m.chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | C21H18O2 | CID 136696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound [myskinrecipes.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 900-91-4 Name: 3,3,3-Triphenylpropionic Acidthis compound [xixisys.com]

An In-depth Technical Guide to the Physical Properties of 3,3,3-Triphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Triphenylpropionic acid, a propionic acid derivative characterized by the presence of three phenyl rings attached to the terminal carbon, is a compound of significant interest in organic synthesis and medicinal chemistry. Its sterically hindered structure and carboxylic acid functionality impart unique chemical and physical properties that are crucial for its application as a building block in the synthesis of more complex molecules and as a potential scaffold in drug design. This guide provides a comprehensive overview of the core physical properties of this compound, detailing experimental methodologies for their determination and discussing their implications in the context of drug development.

Molecular and Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 3,3,3-triphenylpropanoic acid | [PubChem][1] |

| Synonyms | Tritylacetic acid, 2-Triphenylmethyl acetic acid | [NIST Chemistry WebBook][2] |

| CAS Number | 900-91-4 | [Sigma-Aldrich][3] |

| Molecular Formula | C₂₁H₁₈O₂ | [NIST Chemistry WebBook][2] |

| Molecular Weight | 302.37 g/mol | [Sigma-Aldrich][3] |

| Chemical Structure | (C₆H₅)₃CCH₂CO₂H | [Sigma-Aldrich][3] |

Core Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and the strength of the intermolecular forces within its crystal lattice. For this compound, the literature reported melting point is in the range of 180-182 °C .[3] A sharp melting point range is indicative of a high degree of purity.

Boiling Point

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation, bioavailability, and route of administration. While specific quantitative solubility data for this compound in various solvents is not widely published, its structural features—a large, nonpolar triphenylmethyl group and a polar carboxylic acid group—suggest it is likely soluble in many organic solvents and poorly soluble in water.

Expected Solubility Behavior:

-

Water: Low solubility due to the dominant hydrophobic nature of the three phenyl rings.

-

Alcohols (e.g., Ethanol, Methanol): Moderate to good solubility is expected as the alcohol can engage in hydrogen bonding with the carboxylic acid group while the alkyl chain interacts with the phenyl rings.

-

Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated due to the ability of these solvents to dissolve both polar and nonpolar compounds.

Acidity Constant (pKa)

Spectroscopic and Structural Characterization

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl rings and the aliphatic protons of the propionic acid chain. | [PubChem][1] |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings, the quaternary carbon, the methylene carbon, and the carbonyl carbon. | [PubChem][1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic moieties. | [NIST Chemistry WebBook][4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [NIST Chemistry WebBook][2] |

Crystal Structure

The three-dimensional arrangement of molecules in the solid state, or crystal structure, can significantly impact a drug's physical properties, including its solubility, dissolution rate, and stability. A crystal structure for this compound is deposited in the Crystallography Open Database with the identifier COD 2016253 .[1] A full analysis of the crystallographic data would provide detailed information on the crystal system, space group, unit cell dimensions, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Relevance of Physical Properties in Drug Development

The physical properties of a molecule like this compound are not merely academic data points; they are critical parameters that guide the entire drug development process.

Experimental Protocols

The following section outlines detailed, step-by-step methodologies for the determination of the key physical properties of this compound. These protocols are designed to be self-validating by emphasizing precision, accuracy, and reproducibility.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound in a mortar and gently grind to a fine powder. This ensures uniform packing and heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (180 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Determination of Solubility

Principle: The solubility of a compound in a given solvent is determined by finding the maximum amount of the solute that can dissolve in a specific volume of the solvent at a constant temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C or 37 °C) and stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully draw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa by Potentiometric Titration

Principle: The pKa of a weak acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Titration Setup: Place the beaker with the acid solution on a magnetic stirrer, immerse the pH electrode, and position the burette containing the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the solution. Add the NaOH solution in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Spectroscopic Analysis Workflow

Conclusion

A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. This guide has synthesized the available data on its core physical characteristics and provided a framework for their experimental determination. For drug development professionals, these properties are not just descriptors but predictive tools that inform decisions from lead optimization to final formulation, ultimately impacting the therapeutic success of a potential drug candidate. The methodologies outlined herein provide a robust foundation for the consistent and reliable characterization of this and similar molecules.

References

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of this compound. [Link]

-

SpectraBase. This compound. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3,3-Triphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Triphenylpropionic acid, also known as tritylacetic acid, is a carboxylic acid distinguished by the presence of a bulky triphenylmethyl (trityl) group attached to the carbon atom beta to the carboxyl group. Its chemical formula is C₂₁H₁₈O₂ and it has a molecular weight of approximately 302.37 g/mol .[1][2] This sterically hindered molecule serves as a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2][3] Its unique three-dimensional structure and the electronic effects of the three phenyl rings profoundly influence its chemical bonding, reactivity, and spectroscopic properties. This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, integrating experimental data with theoretical insights to offer a deeper understanding for research and development applications.

Molecular Structure and Bonding

The structure of this compound features a propanoic acid backbone with three phenyl groups attached to the C3 position. This substitution results in a sterically crowded environment around the quaternary carbon. The molecule's IUPAC name is 3,3,3-triphenylpropanoic acid.[4]

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in the solid state is provided by X-ray crystallography. The crystal structure of this compound is available in the Crystallography Open Database (COD) under the entry number 2016253.[1] Analysis of the crystallographic data reveals key bond lengths, bond angles, and dihedral angles that define the molecule's conformation. In the solid state, carboxylic acids like this compound typically form centrosymmetric dimers through hydrogen bonding between their carboxyl groups.[5] This O-H···O hydrogen bonding is a dominant intermolecular interaction governing the crystal packing. The bulky trityl group forces the phenyl rings into a propeller-like conformation to minimize steric strain. The bond lengths and angles within the phenyl rings are typical for aromatic systems, while the C-C and C-O bond lengths in the propionic acid chain are consistent with sp³ and sp² hybridized carbons, respectively.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of triphenylcarbinol with malonic acid at elevated temperatures.[6] This reaction is a variation of the Knoevenagel-Doebner condensation.[1][7]

Experimental Protocol: Synthesis from Triphenylcarbinol and Malonic Acid

Reactants:

-

Triphenylcarbinol (1 part by weight)

-

Malonic acid (2 parts by weight)

Procedure:

-

Combine triphenylcarbinol and malonic acid in a reaction vessel.

-

Heat the mixture to 170°C for three hours.[6]

-

During the reaction, carbon dioxide is evolved as the intermediate undergoes decarboxylation.

-

After cooling, the crude product can be purified by recrystallization.

Reaction Mechanism

The reaction proceeds through the formation of a carbocation from triphenylcarbinol under the acidic conditions provided by malonic acid at high temperature. This is followed by a nucleophilic attack from the enol form of malonic acid and subsequent decarboxylation.

Caption: Reaction pathway for the synthesis of this compound.

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are indispensable for elucidating the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments.

-

Aromatic Protons: The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, usually between δ 7.0 and 7.5 ppm.

-

Methylene Protons: The two protons of the methylene group (CH₂) adjacent to the carboxyl group are diastereotopic due to the chiral environment created by the bulky trityl group, and they appear as a singlet or a pair of doublets, typically around δ 2.5-3.0 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments.

-

Carbonyl Carbon: The carbon of the carboxyl group (C=O) is highly deshielded and appears at a chemical shift of approximately δ 170-180 ppm.

-

Aromatic Carbons: The carbons of the phenyl rings give rise to several signals in the range of δ 125-145 ppm. The quaternary carbon to which the three phenyl rings are attached will have a distinct chemical shift.

-

Aliphatic Carbons: The methylene carbon (CH₂) and the quaternary carbon of the trityl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational modes that confirm the presence of its functional groups.[8]

-

O-H Stretch: A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[9]

-

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band is present around 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid dimer.[9]

-

C=C Stretch: Aromatic C=C stretching vibrations give rise to several weaker bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) at m/z 302. The fragmentation pattern is dominated by the stability of the triphenylmethyl (trityl) cation.

-

Loss of COOH: A prominent peak is often observed corresponding to the loss of the carboxylic acid group, resulting in the highly stable trityl cation ([C(C₆H₅)₃]⁺) at m/z 243. This is often the base peak in the spectrum.

-

Other Fragments: Other fragments may arise from the loss of a phenyl group from the trityl cation or cleavage of the propionic acid chain.[10]

Caption: Key fragmentation pathway in the mass spectrum.

Reactivity and the Influence of Steric Hindrance

The chemical reactivity of this compound is significantly influenced by the steric bulk of the trityl group.[11] This large group shields the carboxylic acid functionality and the alpha-protons, hindering the approach of nucleophiles and bases.

-

Esterification: Esterification reactions with alcohols are generally slower compared to less hindered carboxylic acids and may require more forcing conditions or specific catalysts to overcome the steric hindrance.

-

Amide Formation: Similarly, the formation of amides via reaction with amines is also impeded by the bulky trityl group.

-

Reactions of the Carboxyl Group: The carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride, which can then be used to form esters and amides under less sterically demanding conditions.[6]

-

Reaction with Lead Tetraacetate: The reaction of this compound with lead tetraacetate has been investigated, leading to complex rearrangement and decarboxylation products.[2]

The steric hindrance is a double-edged sword; while it can reduce reactivity, it also provides a tool for controlling selectivity in certain reactions and for designing molecules with specific three-dimensional architectures.[12]

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several areas of chemical science.

-

Pharmaceutical and Medicinal Chemistry: The trityl group is a common protecting group in organic synthesis. Furthermore, the rigid and bulky nature of the triphenylmethyl moiety can be exploited in drug design to create molecules with specific shapes that can interact with biological targets. It shows potential in research related to enzyme inhibitors due to its structural similarity to other phenylalkanoic acids.[3]

-

Materials Science and Polymer Chemistry: this compound and its derivatives can be used as monomers or additives in the synthesis of polymers.[2] The incorporation of the bulky trityl group can impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. For example, it has been used in the preparation of trityl-deprotected aminoalkoxysilanes for grafting onto silica materials.[2]

-

Catalysis: The aromatic rings of the trityl group can be functionalized to create ligands for metal catalysts. The steric bulk of the group can influence the coordination environment of the metal center, leading to enhanced selectivity in catalytic reactions, including asymmetric synthesis.[3]

Conclusion

This compound is a fascinating molecule whose chemical structure and bonding are dominated by the steric and electronic effects of the triphenylmethyl group. A thorough understanding of its three-dimensional structure, spectroscopic signatures, and reactivity is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, drawing from experimental data and established chemical principles. As a versatile building block, this compound will undoubtedly continue to play a significant role in the advancement of organic synthesis, materials science, and medicinal chemistry.

References

-

This compound. MySkinRecipes. (URL: [Link])

-

This compound | C21H18O2 | CID 136696. PubChem. (URL: [Link])

-

Knoevenagel Condensation. (URL: [Link])

-

C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB. (URL: [Link])

-

Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. (URL: [Link])

-

The Doebner modification of the Knoevenagel reaction. OpenBU. (URL: [Link])

-

Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. ResearchGate. (URL: [Link])

-

Synthesis of this compound. PrepChem.com. (URL: [Link])

-

Knoevenagel condensation. Wikipedia. (URL: [Link])

-

This compound. NIST WebBook. (URL: [Link])

-

Knoevenagel condensation. L.S.College, Muzaffarpur. (URL: [Link])

-

Effect of Structure on Reactivity. Dalal Institute. (URL: [Link])

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. (URL: [Link] rikO0)

-

This compound - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

This compound | C21H18O2 | CID 136696. PubChem. (URL: [Link])

-

Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. (URL: [Link])

-

A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. PMC - PubMed Central. (URL: [Link])

-

Crystallography Open Database: Search results. (URL: [Link])

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])

-

Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (URL: [Link])

-

Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine. ResearchGate. (URL: [Link])

-

Interpreting Infrared Spectra. Specac Ltd. (URL: [Link])

-

Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. (URL: [Link])

-

Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (URL: [Link])

-

Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. MDPI. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

Crystallography Open Database: Search results. (URL: [Link])

-

This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. SciSpace. (URL: [Link])

-

Crystallographic Information Resources. Pendidikan Kimia. (URL: [Link])

-

Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. (URL: [Link])

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (URL: [Link])

-

Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. PMC - NIH. (URL: [Link])

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (URL: [Link])

-

High-throughput All-Electron Density Functional Theory Simulations for a Data-driven Chemical Interpretation of X-ray Photoele. JuSER :: Search. (URL: [Link])

Sources

- 1. Knoevenagel Condensation [organic-chemistry.org]

- 2. This compound 97 900-91-4 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C21H18O2 | CID 136696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. This compound [webbook.nist.gov]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 12. dalalinstitute.com [dalalinstitute.com]

A Comprehensive Technical Guide to 3,3,3-Triphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3,3,3-triphenylpropionic acid, a valuable organic compound utilized in a variety of scientific and industrial applications. We will explore its fundamental chemical identity, physical properties, synthesis methodologies, and key applications, grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of all scientific research. This compound is known by several names, which can be crucial for comprehensive literature searches and procurement.

IUPAC Name: The systematic and internationally recognized name for this compound is 3,3,3-triphenylpropanoic acid [1][2]. The "propanoic acid" indicates a three-carbon chain with a carboxylic acid group, and "3,3,3-triphenyl" specifies that three phenyl groups are attached to the third carbon atom.

Synonyms and Identifiers: In literature and commercial listings, the compound is frequently referred to by various synonyms. Understanding these is essential for identifying the compound across different databases and suppliers.

The most critical identifier for any chemical is its CAS (Chemical Abstracts Service) Registry Number, which is unique to this substance.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₂ | [1][2] |

| Molecular Weight | 302.37 g/mol | |

| Appearance | Tan or white crystalline solid/powder | [1] |

| Melting Point | 180-182 °C (lit.) | [4] |

| Vapor Density | 10.1 (vs air) |

These properties indicate a stable, high-melting-point solid, consistent with its large, rigid molecular structure.

Chemical Structure

The arrangement of atoms in this compound is central to its reactivity and steric properties. The structure is characterized by a bulky trityl (triphenylmethyl) group attached to the carbon adjacent to the carboxylic acid's methylene group.

Caption: Chemical structure of 3,3,3-triphenylpropanoic acid.

Synthesis Protocol: A Mechanistic Approach

A common and effective method for synthesizing this compound involves the reaction of triphenylcarbinol (triphenylmethanol) with malonic acid.[5] This reaction is not merely a mixing of reagents but a carefully controlled thermal condensation and decarboxylation process.

Reaction Principle (Causality): The synthesis relies on the Knoevenagel condensation principle, followed by a thermally induced decarboxylation.

-

Carbocation Formation: At a high temperature (170°C), triphenylcarbinol is protonated by the acidic environment of malonic acid and subsequently loses a molecule of water to form a stable triphenylmethyl (trityl) carbocation. The stability of this carbocation is a key driving force, as the positive charge is delocalized over the three phenyl rings.

-

Nucleophilic Attack: The enol form of malonic acid acts as a nucleophile, attacking the electrophilic trityl carbocation. This forms a substituted malonic acid intermediate.

-

Decarboxylation: The high temperature of the reaction promotes the decarboxylation (loss of CO₂) of the substituted malonic acid intermediate, yielding the final product, this compound.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reactant Preparation: In a suitable reaction vessel equipped for high-temperature reactions, combine one part triphenylcarbinol with two parts malonic acid.[5]

-

Thermal Reaction: Heat the mixture to 170°C and maintain this temperature for approximately three hours.[5] The reaction progress can be monitored by observing the cessation of CO₂ evolution.

-

Work-up and Purification: After cooling, the crude product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Applications in Research and Development

This compound is not an end-product in itself but a valuable intermediate and building block in several areas of chemical science.

-

Organic Synthesis: Its primary use is as an intermediate in the synthesis of more complex molecules.[6] The bulky trityl group can introduce specific steric properties into a target molecule. For example, it has been used in the preparation of trityl-deprotected aminoalkoxysilanes.[7]

-

Pharmaceutical and Fine Chemicals: The compound serves as a precursor in the development of pharmaceuticals and other fine chemicals.[6] Its structural framework is related to phenylalkanoic acids, which show potential in research related to enzyme inhibitors.[6]

-

Materials Science: It is employed in the preparation of specialty polymers and functional materials where significant steric bulk and thermal stability are desired.[6]

-

Mechanistic Studies: The reaction of this compound with reagents like lead tetraacetate has been investigated to study chemical rearrangements and reaction mechanisms.[7][8]

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.

GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as follows:

-

Eye Irritation (Category 2): Causes serious eye irritation.[1][9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][9]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended if exposure limits may be exceeded.

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[9][10]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

-

Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136696, this compound. PubChem. [Link]

-

PrepChem (n.d.). Synthesis of this compound. PrepChem.com. [Link]

-

MySkinRecipes (n.d.). This compound. MySkinRecipes. [Link]

-

National Institute of Standards and Technology (n.d.). This compound. NIST WebBook. [Link]

-

Chemtrade (n.d.). Safety Data Sheets. Hangzhou Z-Beats Technology Co., Ltd. [Link]

Sources

- 1. This compound | C21H18O2 | CID 136696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3,3,3-Triphenylpropanoic acid | CymitQuimica [cymitquimica.com]

- 4. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound [myskinrecipes.com]

- 7. 3,3,3-三苯基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,3,3-三苯基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 900-91-4 Name: 3,3,3-Triphenylpropionic Acidthis compound [xixisys.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 3,3,3-Triphenylpropionic Acid: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 3,3,3-triphenylpropionic acid (CAS 900-91-4), a key intermediate in pharmaceutical and fine chemical synthesis. Moving beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the determination of these critical physical constants. We will explore the causal relationships between molecular structure and thermal behavior, present detailed experimental protocols grounded in best practices, and discuss the implications of these properties for synthesis, purification, and material handling. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently assess the purity and thermal stability of this compound.

Introduction: The Significance of this compound

This compound, also known as tritylacetic acid, is a crystalline solid with the molecular formula C₂₁H₁₈O₂.[1][2] Its sterically hindered structure, conferred by the three phenyl groups attached to the β-carbon, makes it a valuable building block in organic synthesis. It serves as a precursor in the development of novel pharmaceuticals, functional materials, and ligands for catalysis.[1][3] A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its effective utilization in research and development. These parameters are not merely data points; they are indicators of purity, stability, and the intermolecular forces at play within the crystalline lattice.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound are summarized in the table below. This data provides a foundational understanding of the compound's behavior under thermal stress.

| Property | Value | Source(s) |

| Melting Point | 179-183 °C | |

| 180-182 °C | ||

| 177 °C | ||

| Boiling Point | Decomposes before boiling | Inferred from chemical principles |

| Molecular Weight | 302.37 g/mol | [1] |

| Appearance | White to off-white crystalline powder |

The Melting Point: A Barometer of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1 °C. The sharpness of the melting point is a reliable indicator of purity. Impurities disrupt the regular crystalline lattice, leading to a depression and broadening of the melting point range.[4]

The relatively high melting point of this compound can be attributed to several factors:

-

Molecular Weight: Larger molecules generally have higher melting points due to increased van der Waals forces.[5][6]

-

Intermolecular Forces: As a carboxylic acid, this compound molecules can form strong intermolecular hydrogen bonds, creating stable dimers. This requires significant thermal energy to overcome.[7][8][9][10]

-

Crystal Packing: The three-dimensional arrangement of molecules in the crystal lattice influences the strength of intermolecular interactions. A more ordered and tightly packed structure will have a higher melting point.[4][5][11]

Experimental Determination of Melting Point

The following protocol outlines the standard capillary method for determining the melting point of this compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.[12][13]

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[12]

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port of the apparatus.

-

-

Measurement:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point range. This will save time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating again at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting point.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts (the end of melting). The melting point is reported as this range.

-

Self-Validating System:

-

Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified standards with known melting points.

-

Heating Rate: A slow heating rate is crucial for an accurate measurement, allowing for thermal equilibrium between the sample, heating block, and thermometer.[12]

-

Purity Assessment: A sharp melting point range (≤ 1 °C) is indicative of a high-purity sample. A broad range suggests the presence of impurities.

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for the accurate determination of a solid's melting point.

The Boiling Point: A Theoretical Consideration

A boiling point for this compound is not reported in the scientific literature. This is because, like many high molecular weight organic compounds, it is expected to thermally decompose at temperatures below its theoretical boiling point.

Causality behind Decomposition:

-

High Molecular Weight: The large size and complex structure of the molecule result in strong intermolecular forces, which in turn would necessitate a very high temperature to overcome for boiling to occur.[7][14]

-

Functional Group Stability: The carboxylic acid functional group, while stable under normal conditions, can undergo decarboxylation (loss of CO₂) at elevated temperatures. The bulky triphenylmethyl (trityl) group can also influence the molecule's thermal stability. While no specific studies on the thermal decomposition of this compound were found, the general principles of organic chemistry suggest that the energy required to vaporize the molecule would likely exceed the activation energy for its decomposition.

Implications for Practice:

-

Distillation: Attempting to purify this compound by distillation at atmospheric pressure is not feasible and will likely result in sample degradation. Vacuum distillation might be possible but would require careful investigation to determine the pressure at which the boiling point is lower than the decomposition temperature.

-

High-Temperature Reactions: When using this compound in reactions that require high temperatures, the potential for decomposition should be a key consideration in experimental design.

The Role of Synthesis and Purification in Physical Properties

The observed melting point of a synthesized batch of this compound is directly linked to its purity, which is a function of the synthetic route and purification methods employed. One common synthesis involves the reaction of triphenylcarbinol with malonic acid.[15] Another approach utilizes a Friedel-Crafts type reaction between cinnamic acid and benzene.

Impurities that can arise from these syntheses include unreacted starting materials, by-products, and residual solvents. These impurities will depress and broaden the melting point. Therefore, rigorous purification, typically through recrystallization, is essential to obtain a pure product with a sharp melting point that aligns with the literature values. The choice of recrystallization solvent is critical and should be one in which this compound is sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Diagram: Factors Influencing Observed Melting Point

Caption: Interplay of intrinsic, extrinsic, and experimental factors on the observed melting point.

Conclusion

The melting point of this compound is a critical physical constant that serves as a reliable indicator of its purity and is influenced by its molecular structure and intermolecular forces. The absence of a defined boiling point is a consequence of its thermal decomposition at elevated temperatures, a crucial consideration for its handling and use in chemical synthesis. The experimental protocols and theoretical discussions presented in this guide provide a robust framework for researchers and drug development professionals to accurately characterize and effectively utilize this important chemical compound.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry website.

- Experiment (1) Determination of Melting Points. (2021, September 19).

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- Determination of Melting Point. (n.d.). Retrieved from Science in Motion, Clarion University.

- Boiling & Melting Points. (n.d.). Retrieved from Michigan State University, Department of Chemistry website.

- What factors affect the melting point of a substance? (n.d.).

- Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). Journal of Visualized Experiments.

- Synthesis of this compound. (n.d.).

- Physical Properties of Carboxylic Acids. (2021, May 22). Chemistry LibreTexts.

- Carboxylic Acid Reactivity. (n.d.). Retrieved from Michigan State University, Department of Chemistry website.

- How does crystal structure affect melting point? (2024, September 23). Reddit.

- Physical Properties of Carboxylic Acids. (n.d.). Lumen Learning.

- Why does carboxylic acid have a higher boiling point than alcohols with the same molecular weight? (2017, November 3). Quora.

- Physical Properties of Carboxylic Acids. (n.d.).

- Why does crystalline solid have a sharp melting point? (2017, June 1). Quora.

- What Factors Affect Melting Point? (2022, March 24). Sciencing.

- This compound 97% 900-91-4. (n.d.).

- Method for preparing 3, 3- diphenyl propanol. (n.d.).

- This compound 97% 900-91-4. (n.d.).

- This compound | C21H18O2 | CID 136696. (n.d.).

- This compound, 98%, Thermo Scientific 5 g. (n.d.).

Sources

- 1. 3,3,3-三苯基丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C21H18O2 | CID 136696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. tutorchase.com [tutorchase.com]

- 5. Supplemental Topics [www2.chemistry.msu.edu]

- 6. sciencing.com [sciencing.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. quora.com [quora.com]

- 11. reddit.com [reddit.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. tsfx.edu.au [tsfx.edu.au]

- 15. prepchem.com [prepchem.com]

Navigating the Solubility Landscape of 3,3,3-Triphenylpropionic Acid: A Technical Guide for Researchers

Foreword: Understanding the Duality of a Unique Molecule

To the researchers, scientists, and drug development professionals delving into the applications of 3,3,3-triphenylpropionic acid, this guide offers a comprehensive exploration of its solubility characteristics in organic solvents. This molecule, with its distinctive architecture—a polar carboxylic acid functional group anchored to a bulky, nonpolar triphenylmethyl (trityl) moiety—presents a fascinating and challenging solubility profile. The inherent structural dichotomy governs its interactions with solvents, making a nuanced understanding of these behaviors paramount for its effective use in synthesis, purification, and formulation. This document moves beyond a simple catalog of data, providing a foundational understanding of the physicochemical principles at play and empowering you with the methodology to determine its solubility in your specific systems.

The Molecular Architecture of this compound: A Tale of Two Moieties

This compound (C₂₁H₁₈O₂) is a solid, appearing as a tan powder with a melting point in the range of 180-182 °C.[1] Its structure is the key to its solubility behavior.

-

The Hydrophobic Triphenylmethyl (Trityl) Group: The three phenyl rings create a large, nonpolar, and sterically hindered region. This bulky group dominates the molecule's character, favoring interactions with nonpolar (lipophilic) solvents through van der Waals forces. The solubility of the parent hydrocarbon, triphenylmethane, in nonpolar organic solvents underscores the influence of this moiety.[2]

-

The Hydrophilic Carboxylic Acid Group: The -COOH group introduces polarity and the capacity for hydrogen bonding. This functional group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar protic and aprotic solvents. Furthermore, carboxylic acids have a known tendency to form cyclic dimers in nonpolar solvents, which can influence their solubility.[3][4]

The interplay between the dominant, nonpolar trityl group and the polar carboxylic acid function dictates that this compound will not exhibit simple "like dissolves like" behavior. Instead, its solubility will be a graduated spectrum across various solvent classes.

Predicting Solubility: A Qualitative and Semi-Quantitative Approach

In the absence of extensive empirical data, a predictive approach based on molecular structure and solvent properties is invaluable.

Qualitative Solubility Predictions

Based on the dual nature of the molecule, we can anticipate the following general solubility trends:

-

High Solubility: Expected in solvents that can effectively solvate both the nonpolar and polar regions of the molecule. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong candidates due to their high polarity and ability to accept hydrogen bonds. Chlorinated solvents such as dichloromethane and chloroform may also be effective due to their ability to interact with the phenyl rings and the polar group.

-

Moderate Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol) and in aromatic hydrocarbons such as toluene . Alcohols can hydrogen bond with the carboxylic acid group, but the large nonpolar part may limit solubility compared to polar aprotic solvents. Toluene can effectively solvate the triphenylmethyl group, but less so the carboxylic acid.

-

Low to Negligible Solubility: Expected in highly nonpolar aliphatic solvents like hexane and cyclohexane . While these solvents can interact with the trityl group, they cannot effectively solvate the polar carboxylic acid moiety, leading to poor overall solubility. Similarly, its solubility in water is expected to be very low due to the large hydrophobic structure.

A Semi-Quantitative Approach: Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters offer a more refined method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSPs are likely to be miscible. The distance (Ra) between the HSPs of a solute and a solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[5]

While experimentally determined HSPs for this compound are not available, we can estimate them using the group contribution method. By combining the known HSPs of its constituent parts, triphenylmethane and propionic acid, we can approximate the HSPs for the entire molecule.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD (Dispersion) | ~18.5 |

| δP (Polar) | ~5.0 |

| δH (Hydrogen Bonding) | ~7.0 |

The following table presents the HSPs for a range of common organic solvents. The calculated distance (Ra) from the estimated HSPs of this compound provides a semi-quantitative prediction of solubility.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted Affinity) | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | High | Low |

| Toluene | 18.0 | 1.4 | 2.0 | Low | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Low | High |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Low | High |

| Ethanol | 15.8 | 8.8 | 19.4 | High | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | High | Moderate |

| DMF | 17.4 | 13.7 | 11.3 | Moderate | High |

| DMSO | 18.4 | 16.4 | 10.2 | Moderate | High |

Experimental Determination of Solubility: A Practical Guide

Given the predictive nature of the above analysis, experimental verification is crucial for any research application. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Isothermal Shake-Flask Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Steps:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., a small amount of the test solvent or a compatible strong solvent) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is critical to ensure that equilibrium with a saturated solution has been reached.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the measured concentration does not change over time).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding these can aid in solvent selection and process optimization.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility. This relationship should be experimentally determined for systems where temperature control is critical.

Solvent Polarity and Hydrogen Bonding Capability

As discussed, the polarity and hydrogen bonding capacity of the solvent are critical. A solvent that can effectively interact with both the nonpolar trityl group and the polar carboxylic acid group will exhibit the highest solvating power.

Steric Hindrance

The bulky triphenylmethyl group can create steric hindrance, potentially affecting the accessibility of the carboxylic acid group for solvation by solvent molecules. This steric hindrance may also influence the formation of carboxylic acid dimers, which in turn can affect solubility. In some cases, bulky groups can disrupt crystal lattice formation, which could lead to increased solubility.

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex interplay of its unique molecular structure and the properties of the solvent. While a lack of extensive published quantitative data necessitates a predictive and experimental approach, the principles outlined in this guide provide a robust framework for researchers. By understanding the opposing influences of the bulky nonpolar trityl group and the polar carboxylic acid moiety, and by employing systematic experimental methods, scientists can effectively navigate the solubility landscape of this versatile compound.

Future work in this area should focus on the systematic experimental determination of the solubility of this compound in a broad range of solvents and at various temperatures. This data would be invaluable for the scientific community and would allow for the refinement of predictive models, such as the Hansen Solubility Parameters, for this and structurally related molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

-

Wikipedia. Hansen solubility parameter. [Link]

-

CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Basics of GOB Chemistry. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Triphenylmethane. National Center for Biotechnology Information. [Link]

-

FasterCapital. (2023). The Concept Of Steric Hindrance In Chemistry. [Link]

-

Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

Sources

- 1. 3,3,3-トリフェニルプロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C21H18O2 | CID 136696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Data of 3,3,3-Triphenylpropionic Acid

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3,3-triphenylpropionic acid, a compound of interest in various chemical research and development applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Overview

This compound, with the chemical formula C₂₁H₁₈O₂, possesses a unique structure featuring a carboxylic acid moiety attached to an ethyl chain that is substituted with three phenyl groups on the terminal carbon.[1][2][3] This arrangement gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization. The molecular weight of this compound is approximately 302.37 g/mol .[2][3]

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the three phenyl groups, the methylene protons of the propionic acid chain, and the acidic proton of the carboxylic acid group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | ~7.1-7.4 | Multiplet | 15H |

| Methylene (-CH₂-) | ~3.5 | Singlet | 2H |

Interpretation:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm.[4] This broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The fifteen protons of the three phenyl groups give rise to a complex multiplet in the aromatic region (approximately 7.1-7.4 ppm).[5][6][7][8] The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons.

-

Methylene Protons: The two protons of the methylene group adjacent to the quaternary carbon appear as a singlet around 3.5 ppm. The absence of coupling indicates that the adjacent carbon has no protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~178 |

| Quaternary (-C(Ph)₃) | ~58 |

| Methylene (-CH₂-) | ~45 |

| Aromatic (ipso) | ~145 |

| Aromatic (ortho, meta, para) | ~126-130 |

Interpretation:

-

Carbonyl Carbon: The carbon of the carbonyl group in the carboxylic acid is significantly deshielded and appears at approximately 178 ppm.[4]

-

Quaternary Carbon: The quaternary carbon atom bonded to the three phenyl groups is observed around 58 ppm.

-

Methylene Carbon: The methylene carbon adjacent to the carbonyl group resonates at about 45 ppm.

-

Aromatic Carbons: The aromatic carbons show a series of signals in the 126-145 ppm range.[6][7] The ipso-carbons (the carbons directly attached to the rest of the molecule) are typically found at the downfield end of this range (~145 ppm), while the ortho, meta, and para carbons appear between 126 and 130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid and aromatic groups.[2][9][10]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Aromatic C-H | Stretching | 3000-3100 | Sharp, Medium |

| Carbonyl C=O | Stretching | 1680-1720 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| C-O | Stretching | 1210-1320 | Medium |

| O-H | Bending | 910-950 | Broad, Medium |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[11][12][13]

-

C-H Stretch: Sharp peaks between 3000 and 3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid.[4][11][12]

-

C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

-

C-O Stretch and O-H Bend: The spectrum also shows bands for the C-O stretching (1210-1320 cm⁻¹) and O-H bending (910-950 cm⁻¹) vibrations of the carboxylic acid group.[11]

Caption: Experimental Workflow for IR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 302

-

Loss of COOH: [M - COOH]⁺, m/z = 257

-

Triphenylmethyl Cation (Trityl Cation): [C(C₆H₅)₃]⁺, m/z = 243 (often the base peak)[1]

-

Phenyl Cation: [C₆H₅]⁺, m/z = 77

Interpretation:

The molecular ion peak at m/z 302 confirms the molecular weight of the compound.[2] A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z 257. The most prominent peak in the spectrum is often the triphenylmethyl (trityl) cation at m/z 243, which is a very stable carbocation.[1] The presence of a peak at m/z 77 is indicative of the phenyl group.

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key carboxylic acid and aromatic functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation behavior. This detailed spectroscopic analysis serves as a crucial reference for scientists and researchers working with this compound.

References

- PrepChem. (n.d.). Synthesis of this compound.

- The Royal Society of Chemistry. (n.d.).